1-Amino-3,7-dimethylpurine-2,6-dione 1-Amino-3,7-dimethylpurine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 81281-47-2
VCID: VC20804724
InChI: InChI=1S/C7H9N5O2/c1-10-3-9-5-4(10)6(13)12(8)7(14)11(5)2/h3H,8H2,1-2H3
SMILES: CN1C=NC2=C1C(=O)N(C(=O)N2C)N
Molecular Formula: C7H9N5O2
Molecular Weight: 195.18 g/mol

1-Amino-3,7-dimethylpurine-2,6-dione

CAS No.: 81281-47-2

Cat. No.: VC20804724

Molecular Formula: C7H9N5O2

Molecular Weight: 195.18 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-3,7-dimethylpurine-2,6-dione - 81281-47-2

CAS No. 81281-47-2
Molecular Formula C7H9N5O2
Molecular Weight 195.18 g/mol
IUPAC Name 1-amino-3,7-dimethylpurine-2,6-dione
Standard InChI InChI=1S/C7H9N5O2/c1-10-3-9-5-4(10)6(13)12(8)7(14)11(5)2/h3H,8H2,1-2H3
Standard InChI Key NAVLIYUAMBPQRQ-UHFFFAOYSA-N
SMILES CN1C=NC2=C1C(=O)N(C(=O)N2C)N
Canonical SMILES CN1C=NC2=C1C(=O)N(C(=O)N2C)N

Chemical Identity and Structure

Nomenclature and Identifiers

1-Amino-3,7-dimethylpurine-2,6-dione is recognized through various identifiers and synonyms in chemical databases and literature. The compound's identification data is summarized in Table 2.1 below:

ParameterInformation
CAS Registry Number81281-47-2
Molecular FormulaC₇H₉N₅O₂
IUPAC Name1-amino-3,7-dimethylpurine-2,6-dione
Common SynonymsAminotheobromin, 1-Aminotheobromine, 5-Amino-3,7-dimethylxanthine
Alternative Names1-AMINO-3,7-DIHYDRO-3,7-DIMETHYL-1H-PURINE-2,6-DIONE
Other IdentifiersNSC367963, DTXSID30321018

The compound is formally recognized in chemical databases including PubChem, with distinct identifiers that facilitate its unambiguous identification in scientific literature and chemical repositories .

Structural Properties

The molecular structure of 1-Amino-3,7-dimethylpurine-2,6-dione features a purine ring system with specific functional group substitutions. The compound contains:

  • A purine core structure (bicyclic heterocycle)

  • Methyl groups at positions 3 and 7

  • An amino group (-NH₂) at position 1

  • Carbonyl groups (C=O) at positions 2 and 6

This structural arrangement creates a molecule with specific electronic and spatial characteristics that influence its chemical behavior and potential biological interactions .

Molecular Representation

The structural formula of 1-Amino-3,7-dimethylpurine-2,6-dione can be represented in several formats:

  • InChI: InChI=1S/C7H9N5O2/c1-10-3-9-5-4(10)6(13)12(8)7(14)11(5)2/h3H,8H2,1-2H3

  • InChIKey: NAVLIYUAMBPQRQ-UHFFFAOYSA-N

  • SMILES: CN1C=NC2=C1C(=O)N(C(=O)N2C)N

The compound's structural characteristics position it within the broader category of xanthine derivatives, with particular similarities to theobromine but with the distinctive amino substitution that alters its physicochemical and potential biological properties.

Physical and Chemical Properties

Key Physicochemical Parameters

The compound possesses several important physicochemical properties that define its behavior in various environments. Table 3.1 summarizes these properties:

PropertyValueReference
Molecular Weight195.18 g/mol
Exact Mass195.07562455 Da
Density1.69 g/cm³
Boiling Point477.2°C at 760 mmHg
Flash Point242.4°C
XLogP3-0.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count0
Index of Refraction1.772
Polar Surface Area (PSA)91.03

These physicochemical parameters suggest that 1-Amino-3,7-dimethylpurine-2,6-dione is a relatively polar compound with limited lipophilicity (negative XLogP3), which would influence its solubility and membrane permeability characteristics .

Stability and Reactivity

The compound's stability and reactivity profile can be inferred from its structure and the properties of related xanthine derivatives. The high boiling and flash points (477.2°C and 242.4°C, respectively) indicate thermal stability under normal conditions . The purine ring system typically confers chemical stability, while the amino group at position 1 potentially serves as a reactive site for chemical modifications and interactions with biological macromolecules.

Synthesis and Preparation

Synthetic Routes

Applications and Uses

Research Applications

The primary applications of 1-Amino-3,7-dimethylpurine-2,6-dione appear to be in research contexts. The compound may serve as:

  • A synthetic intermediate in medicinal chemistry

  • A tool compound for investigating structure-activity relationships of purine derivatives

  • A reference compound in analytical chemistry

Its designation with an NSC number (NSC367963) suggests potential evaluation in cancer research programs, as the NSC designation is often associated with compounds that have been submitted to the National Cancer Institute for screening .

Structure-Activity Relationships

Comparison with Related Compounds

1-Amino-3,7-dimethylpurine-2,6-dione shares structural similarities with several well-characterized purine derivatives, most notably:

  • Theophylline (1,3-dimethylxanthine): A bronchodilator and CNS stimulant that differs by lacking the amino group at position 1

  • Theobromine (3,7-dimethylxanthine): A mild CNS stimulant found in chocolate that differs by lacking both the amino group at position 1 and the methyl group at position 1

The amino substitution at position 1 represents a significant modification that would affect:

  • Hydrogen bonding capabilities

  • pKa values and ionization state at physiological pH

  • Receptor binding characteristics

  • Metabolic stability

These differences likely contribute to unique biological activities compared to the parent methylxanthines.

Structure-Function Correlations

  • N-methylation patterns affect receptor subtype selectivity

  • Amino substitutions can enhance hydrogen bonding interactions with receptor binding sites

  • The planar purine ring system facilitates intercalation with DNA or stacking interactions with aromatic amino acid residues in proteins

  • Carbonyl groups at positions 2 and 6 serve as hydrogen bond acceptors in receptor binding

Further research would be needed to establish precise structure-function relationships for this specific compound.

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